molecular formula C11H20O3 B13853690 7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane

7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B13853690
M. Wt: 200.27 g/mol
InChI Key: YKSLKLCJSVWEOA-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure containing both ether and spiro functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a methoxymethylating agent in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro ring system.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxymethyl group.

    8-Azaspiro[4.5]decane-7,9-dione: Contains nitrogen in the spiro ring, leading to different chemical properties.

    1,4-Dioxa-8-azaspiro[4.5]decane: Contains both oxygen and nitrogen in the spiro ring.

Uniqueness

7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and exploration of new chemical space, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

7-(methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H20O3/c1-10(9-12-2)4-3-5-11(8-10)13-6-7-14-11/h3-9H2,1-2H3

InChI Key

YKSLKLCJSVWEOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)OCCO2)COC

Origin of Product

United States

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